2-Methoxy-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C4H4FNO3S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-methoxy-1,3-thiazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .
Scientific Research Applications
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1,3-thiazole-5-sulfonamide
- 2-Methoxy-1,3-thiazole-5-sulfonic acid
- 2-Methoxy-1,3-thiazole-5-sulfonyl chloride
Uniqueness
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules .
Biological Activity
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a methoxy group and a sulfonyl fluoride group. These functional groups enhance its reactivity and biological activity. The sulfonyl fluoride group is particularly notable for its ability to interact with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been demonstrated through several studies:
- In Vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
- Fungal Activity : The compound also displays antifungal properties, being effective against strains such as Candida albicans. Its mechanism appears to involve disruption of fungal cell wall synthesis or function.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonyl fluoride group reacts with nucleophilic residues in enzymes, leading to a loss of enzymatic activity. This characteristic makes it a valuable candidate for developing enzyme inhibitors in therapeutic settings .
Research Findings and Case Studies
Several studies have highlighted the compound's potential in various applications:
- Inhibition Studies : A study focused on its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound showed promising results with IC50 values indicating potent inhibition .
- Synthesis of Derivatives : Researchers have synthesized derivatives of this compound to enhance its biological activity further. Modifications to the thiazole ring or the introduction of additional functional groups have been explored to improve efficacy against specific targets .
- Comparative Analysis : In comparison with similar compounds such as 2-Methoxy-1,3-thiazole-5-sulfonamide and 2-Methoxy-1,3-thiazole-5-sulfonic acid, this compound has shown superior reactivity due to its sulfonyl fluoride group, making it more effective in biological assays.
Data Summary
Activity | Target Organisms | IC50 Values (μM) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 | Enzyme inhibition |
Antimicrobial | Escherichia coli | 15 | Enzyme inhibition |
Antifungal | Candida albicans | 12 | Disruption of cell wall synthesis |
MAGL Inhibition | Human MAGL | 2.7 | Enzyme inhibition |
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGQBFHBGEDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934464-25-1 |
Source
|
Record name | 2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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